D-Psicose

説明

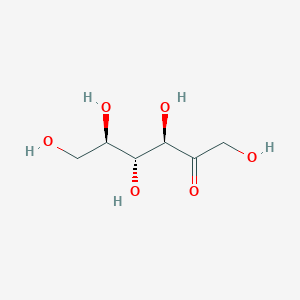

Structure

3D Structure

特性

CAS番号 |

551-68-8 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC名 |

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |

InChIキー |

LKDRXBCSQODPBY-JDJSBBGDSA-N |

異性体SMILES |

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |

正規SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

外観 |

White Solid |

他のCAS番号 |

23140-52-5 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

allulose D-psicose D-ribo-2-hexulose D-ribo-2-ketohexose psicose psicose, (D)-isomer psicose, (L)-isome |

製品の起源 |

United States |

Foundational & Exploratory

D-Psicose: A Comprehensive Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose, also known as D-allulose, is a rare monosaccharide that has garnered significant attention in the scientific community for its potential as a low-calorie sugar substitute with various physiological benefits. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and the analytical methodologies for its extraction and quantification. Furthermore, it delves into the key signaling pathways through which this compound exerts its metabolic effects, offering valuable insights for researchers and professionals in the fields of food science, nutrition, and drug development.

Discovery of this compound: A Historical Perspective

The journey of this compound from a scientific curiosity to a promising food ingredient has spanned several decades. Initially identified in the 1940s, its potential was not fully realized until the development of efficient production methods in the late 20th century.

-

Early Discovery and Identification: this compound was first discovered in the 1940s.[1] It was initially known as D-pseudofructose. German chemists H. Ohle and F. Just determined its structure in 1935 and renamed it this compound. In 1942, F. W. Zerban at the New York Sugar Trade Laboratory and Louis Sattler at Brooklyn College isolated it from commercial cane molasses.[2]

-

Enzymatic Breakthrough for Mass Production: A significant breakthrough in this compound research occurred in 1994 when Ken Izumori at Kagawa University in Japan discovered the enzyme D-tagatose 3-epimerase.[3] This enzyme could efficiently convert fructose into allulose, paving the way for the first mass-production method.[3] This discovery was a pivotal moment, transforming this compound from a rare sugar into a viable ingredient for the food industry.

The following diagram illustrates the key milestones in the discovery and development of this compound.

References

Physicochemical Properties of D-Psicose Crystals: A Technical Guide

Introduction

D-Psicose, also known as D-Allulose, is a rare ketohexose and a C-3 epimer of D-fructose.[1] It exists naturally in small quantities in fruits and other foods like figs, raisins, and brown sugar.[2] Classified as a low-calorie sweetener, it offers approximately 70% of the sweetness of sucrose with only a fraction of the caloric content (about 0.3%).[3] Its unique metabolic properties, coupled with functional benefits in food applications, have positioned it as a promising sucrose substitute.[1][2] The United States Food and Drug Administration (FDA) has designated this compound as Generally Recognized as Safe (GRAS) for use as a sweetener in a variety of food categories.[3][4] This guide provides an in-depth overview of the core physicochemical properties of this compound in its crystalline form, targeted at researchers, scientists, and professionals in drug development and food science.

Core Physicochemical Properties

The crystalline form of this compound exhibits distinct properties that are critical for its handling, formulation, and application. These properties have been characterized using various analytical techniques.

Crystalline Structure and Form

X-ray crystal analysis has confirmed that this compound crystallizes from an aqueous solution exclusively as β-D-pyranose with a 1C (¹C₄ (D)) conformation.[3][5] This is notable because, in an aqueous solution, this compound exists as a mixture of tautomers, including α/β-pyranose and α/β-furanose forms.[6] The crystalline solid is typically a white powder.[2][7]

The crystal system is orthorhombic, with the space group P2₁2₁2₁, which is the same as that for β-D-fructopyranose.[3][5] A racemic mixture of D- and L-psicose also forms a β-pyranose structure with a ²C₅ conformation.[8][9]

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | [7] |

| Molar Mass | 180.16 g/mol | [7] |

| Crystal System | Orthorhombic | [3][5] |

| Space Group | P2₁2₁2₁ | [3][5] |

| Molecules per Unit Cell (Z) | 4 | [3][5] |

| Appearance | White crystalline solid |[7] |

Melting Point

The melting point of this compound crystals has been reported with some variation, which may be attributed to the difficulty in crystallization and the purity of the sample.[7] Differential Scanning Calorimetry (DSC) is the standard technique for this measurement.[10]

Table 2: Reported Melting Points of this compound

| Melting Point (°C) | Reference |

|---|---|

| 58 °C or 109 °C | [7] |

| 96 °C | [3][10] |

Solubility

This compound is highly soluble in water, a key property for its application in beverages and other aqueous formulations.[3][7] Its solubility increases significantly with temperature.[13]

Table 3: Aqueous Solubility of this compound at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g water) | Resulting Solution (% w/w) | Reference |

|---|---|---|---|

| 20 | ~203 | ~67% | [13] |

| 25 | 291 | 74% | [3][5][10] |

| 50 | 489 | 83% | [3] |

| 60 | ~1000 | Nearly 100% |[13] |

Stability and Hygroscopicity

Crystalline this compound is stable under typical room temperature and pressure conditions.[2] In aqueous solutions with a pH range of 2.5 to 6, it remains stable for at least six months under both refrigerated and room temperature storage.[2] However, like many sugars, it can undergo Maillard reactions at high temperatures, which contributes to browning and flavor development in baked goods.[2]

While specific quantitative data on the hygroscopicity of this compound crystals is not extensively detailed in the provided results, it is noted that a complex crystalline sugar of this compound and D-allose exhibits low hygroscopicity, making it easy to handle.[14] The tendency of crystalline materials to absorb water is a critical factor in their storage and handling.[15]

Optical Rotation

The specific rotation of this compound has been measured in an aqueous solution. One report indicates a value of [α]D²⁵ +4.7° (c = 4.3 in water) with no detectable mutarotation.[6][16] Another study investigating the mutarotation after dissolving the pure β-D-psicopyranose crystal form estimated its initial specific rotation to be approximately -85 deg dm⁻¹ g⁻¹ cm³.[5][10]

Experimental Protocols

The characterization of this compound crystals involves several standard and specialized analytical techniques.

Crystallization of this compound

Producing high-purity this compound crystals is a critical first step. The general process involves creating a supersaturated solution and controlling conditions to promote crystal growth.

-

Preparation of Solution : A purified this compound solution is concentrated, typically using a rotary evaporator at around 40-70°C, to achieve a supersaturated state of 70% to 85% (g/g solution or Brix).[10][17][18]

-

Cooling and Seeding : The concentrated solution is cooled. One method involves rapid cooling to 30-40°C, followed by the introduction of this compound seed crystals (0.01% to 1% g/g) to initiate crystallization.[17][18][19]

-

Crystal Growth : The solution is maintained in a metastable zone, which for this compound is a concentration range from saturation up to about 6% higher than the saturation concentration.[17] This allows for the growth of stable, uniform crystals. The process can take 80 to 120 hours.[18]

-

Recovery and Drying : The resulting crystals are recovered from the mother liquor via centrifugation, washed (e.g., with deionized water), and dried, often using a fluidized bed or vacuum dryer.[17] This process can yield crystals with a purity of 98% (w/w) or higher.[18][19]

Determination of Melting Point

The melting point is determined using Differential Scanning Calorimetry (DSC).[10][20]

-

Principle : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[20]

-

Method : A small, weighed sample of this compound crystals is placed in a DSC pan. The sample is heated at a constant rate (e.g., 10°C/minute) alongside an empty reference pan.[21] An endothermic event, observed as a peak on the DSC thermogram, indicates the melting of the crystals.[21] The temperature at the peak of this curve is taken as the melting point (Tm).[21]

Analysis of Crystal Structure

X-ray Powder Diffraction (XRPD) is used to analyze the crystal structure of the powdered form.

-

Principle : A crystalline solid's ordered lattice diffracts X-rays at specific angles, creating a unique diffraction pattern or "fingerprint".[22] Amorphous materials produce a diffuse halo instead of sharp peaks.[22]

-

Method : A sample of this compound powder is exposed to a monochromatic X-ray beam. A detector measures the intensity of the diffracted X-rays as the angle (2θ) is varied. The resulting diffractogram, a plot of intensity versus 2θ, is used to identify the crystalline form by comparing the peak positions and intensities to known standards.[23][24]

Measurement of Solubility

The equilibrium solubility of this compound in water is determined experimentally.

-

Method : Excess finely smashed this compound crystals are mixed with pure water in a vial.[10] The mixture is maintained at a constant temperature in a thermostat-controlled water bath and stirred for an extended period (e.g., five days) to ensure equilibrium is reached.[10] The supernatant is then carefully removed, and its this compound content is quantified. One accurate method for quantification is densitometry, using an oscillating tube density meter, by comparing the solution's density to a predetermined calibration curve.[10]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

-

Principle : HPLC separates components in a mixture based on their differential interactions with a stationary phase (column) and a mobile phase.

-

Method : Since sugars like allulose lack a strong UV chromophore, a Refractive Index (RI) detector is commonly used.[25] An HPLC system equipped with an RI detector and a suitable column (e.g., an Atlantis Premier BEH Z-HILIC) can separate and quantify this compound from other sugars and impurities.[25] The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. This method is crucial for quality control, ensuring the final product meets specifications of ≥95% or higher purity.[26]

References

- 1. researchgate.net [researchgate.net]

- 2. Organic D Psicose Crystal Allulose China Manufacturers Suppliers Factory Exporter [chinabailong.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H12O6 | CID 441036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound CAS#: 551-68-8 [m.chemicalbook.com]

- 7. This compound - American Chemical Society [acs.org]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. 551-68-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. D-Allulose Specifications: Powder and Syrup with High Purity [bshingredients.com]

- 14. US20090068710A1 - Complex crystalline sugar comprising this compound and d-allose and process for production of the same - Google Patents [patents.google.com]

- 15. conservancy.umn.edu [conservancy.umn.edu]

- 16. This compound [drugfuture.com]

- 17. US8524888B2 - Method of producing this compound crystals - Google Patents [patents.google.com]

- 18. EP3210478A1 - Method for preparing this compound crystal - Google Patents [patents.google.com]

- 19. WO2016064087A1 - Method for preparing this compound crystal - Google Patents [patents.google.com]

- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 21. pslc.ws [pslc.ws]

- 22. improvedpharma.com [improvedpharma.com]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. researchgate.net [researchgate.net]

- 25. waters.com [waters.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Functions and Physiological Effects of D-Psicose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose. It is gaining significant attention in the scientific community for its potential as a functional food ingredient and therapeutic agent. With approximately 70% of the sweetness of sucrose but with virtually zero calories, this compound presents a promising alternative for sugar replacement.[1][2] More importantly, emerging evidence from preclinical and clinical studies has illuminated its diverse biological functions and physiological effects, including anti-hyperglycemic, anti-hyperlipidemic, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its metabolic fate, mechanisms of action, and quantifiable physiological effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this area.

Metabolism and Bioavailability

Unlike conventional sugars, this compound is minimally metabolized in the human body. Following oral ingestion, a significant portion is absorbed in the small intestine and excreted largely unchanged in the urine.[2] Studies in rats have shown that after oral administration, this compound is partially absorbed and then excreted in both urine and feces.[2] The portion that is not absorbed passes to the large intestine, where it can be fermented by gut microbiota to produce short-chain fatty acids (SCFAs).[2] Human studies have confirmed its low caloric value, estimated to be around 0.2 to 0.4 kcal/g.[2]

Physiological Effects of this compound

Anti-Hyperglycemic Effects

This compound has demonstrated significant potential in regulating blood glucose levels. Its primary mechanisms of action include the inhibition of intestinal α-glucosidases and the modulation of hepatic glucose metabolism.

-

Inhibition of α-Glucosidase: this compound acts as a competitive inhibitor of intestinal α-glucosidases, such as sucrase and maltase.[3] This inhibition delays the digestion of carbohydrates, thereby blunting the postprandial glycemic response.[3]

-

Hepatic Glucokinase Activation: Studies have shown that this compound can induce the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[4] This enhances the enzyme's activity, leading to increased glucose phosphorylation and glycogen synthesis, thus promoting glucose uptake by the liver.[4]

Anti-Hyperlipidemic and Anti-Obesity Effects

This compound has been shown to favorably alter lipid metabolism and reduce body fat accumulation in numerous animal studies.

-

Regulation of Lipogenesis and Fatty Acid Oxidation: this compound supplementation has been associated with the downregulation of key lipogenic enzymes, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It is also suggested to suppress the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. Concurrently, this compound may enhance fatty acid oxidation by activating AMP-activated protein kinase (AMPK).

-

Reduction of Adipose Tissue: Animal models of diet-induced obesity have shown that dietary this compound can significantly reduce visceral fat mass and overall body weight gain.[5]

Anti-Inflammatory and Neuroprotective Effects

Beyond its metabolic benefits, this compound exhibits anti-inflammatory and neuroprotective properties.

-

Anti-Inflammatory Action: In studies with diabetic rat models, long-term administration of this compound was associated with a significant reduction in inflammatory markers.[1]

-

Neuroprotection: this compound has been reported to exert neuroprotective effects, potentially through its ability to scavenge reactive oxygen species (ROS).[1]

Quantitative Data on Physiological Effects

The following tables summarize the quantitative data from various preclinical and clinical studies on the physiological effects of this compound.

Table 1: Effects of this compound on Blood Glucose and Insulin Levels

| Study Population | This compound Dose | Duration | Key Findings | Reference |

| C57BL/6J db/db mice | 200 mg/kg BW, oral | 28 days | Maintained initial blood glucose levels (276-305 mg/dL), while control group showed a 2-fold increase. Significantly improved glucose tolerance (AUC). | [5] |

| Wistar rats | 5% in diet | 8 weeks | Lower plasma glucose levels at all times of the day compared to control and fructose groups. | [6] |

| OLETF rats (T2DM model) | 5% in drinking water | 13 weeks | Significantly reduced blood glucose (32-38% decrease) and insulin levels (approx. 2-fold decrease) compared to controls. | [2] |

| Borderline diabetic humans | 5g, three times/day | 12 weeks | Significantly suppressed postprandial glucose elevation after a standard meal. | [2] |

Table 2: Effects of this compound on Lipid Profile and Body Weight

| Study Population | This compound Dose | Duration | Key Findings | Reference |

| C57BL/6J db/db mice | 200 mg/kg BW, oral | 28 days | Reversed hepatic triglyceride and total cholesterol concentrations by 37.88% and 62.89%, respectively, compared to diabetic control. Ameliorated the LDL-C/HDL-C ratio. | [5] |

| Wistar rats | 5% in diet | 8 weeks | Significantly lower weight gain compared to control and fructose groups. | [6] |

| OLETF rats (T2DM model) | 5% in drinking water | 13 weeks | Significantly reduced the increase in body weight and abdominal fat mass. | [4] |

| Diet-induced obese rats | Supplemented in diet | 8 weeks | Lower weight gain, food efficiency ratio, and fat accumulation compared to erythritol- and sucrose-fed rats. | [5] |

Detailed Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted for the evaluation of this compound as a potential α-glucosidase inhibitor.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

50 mM Phosphate buffer (pH 6.8)

-

0.1 M Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of α-glucosidase (1 U/mL) in phosphate buffer.

-

Prepare various concentrations of this compound and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the this compound or acarbose solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of 2 mM pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance of the reaction with the inhibitor.

Hepatic Glucokinase Activity Assay (Fluorometric)

This protocol describes a coupled enzyme assay to measure glucokinase activity in liver homogenates.

Materials:

-

Liver tissue sample

-

GCK Assay Buffer (e.g., 25 mM HEPES, pH 7.1, with 1 mM DTT and 6 mM MgCl₂)

-

D-Glucose

-

ATP

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Fluorometric probe (e.g., Resorufin-based)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Homogenize the liver tissue (approx. 100 mg) in 500 µL of ice-cold GCK Assay Buffer.

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Prepare a reaction mixture containing GCK Assay Buffer, D-Glucose (at a saturating concentration, e.g., 50 mM), ATP (e.g., 5 mM), NADP⁺ (e.g., 1 mM), G6PDH (e.g., 1 U/mL), and the fluorometric probe.

-

Add a small volume of the liver supernatant (e.g., 10-20 µL) to the wells of the 96-well plate.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen probe.

-

The rate of increase in fluorescence is proportional to the rate of NADPH production, which is directly linked to the glucokinase activity.

-

Calculate the glucokinase activity based on a standard curve generated with known concentrations of NADPH.

Quantification of Lipogenic Gene Expression by Real-Time RT-PCR

This protocol outlines the steps to quantify the mRNA levels of Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in liver tissue.

Materials:

-

Liver tissue sample

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based real-time PCR master mix

-

Primers for FASN, SREBP-1c, and a reference gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Prepare the real-time PCR reaction mixture containing the master mix, forward and reverse primers for the target gene (FASN or SREBP-1c) or the reference gene, and the cDNA template.

-

Use the following example primer sequences for rat genes (it is crucial to validate primer specificity and efficiency):

-

FASN: Forward: 5'-GCTGCGGAAACTTCAGGAAAT-3', Reverse: 5'-AGAGACGTGTCACTCCTGGACTT-3'

-

SREBP-1c: Forward: 5'-GGAGCCATGGATTGCACATT-3', Reverse: 5'-GCTTCCAGAGAGGAGGCCAG-3'

-

GAPDH: Forward: 5'-GGCACAGTCAAGGCTGAGAATG-3', Reverse: 5'-ATGGTGGTGAAGACGCCAGTA-3'

-

-

Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the reference gene.

Signaling Pathways and Experimental Workflows

This compound Signaling in Hepatic Lipid Metabolism

The following diagram illustrates the proposed mechanism by which this compound regulates lipid metabolism in the liver.

Caption: this compound signaling in hepatic lipid metabolism.

Experimental Workflow for an Animal Study

This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a diet-induced obesity model.

Caption: A typical experimental workflow for animal studies.

Conclusion and Future Directions

This compound has emerged as a promising functional food ingredient with a range of beneficial physiological effects, particularly in the context of metabolic disorders. Its ability to modulate glucose and lipid metabolism through various mechanisms, including enzyme inhibition and regulation of key signaling pathways, underscores its therapeutic potential. The data summarized in this guide highlight the consistent effects of this compound in improving metabolic parameters in preclinical models and early human trials.

Future research should focus on elucidating the long-term effects and safety of this compound in larger human clinical trials. Further investigation into its anti-inflammatory and neuroprotective mechanisms is also warranted. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals to standardize methodologies and accelerate the translation of these promising findings into clinical applications. The continued exploration of this compound and its biological functions holds significant promise for the development of novel strategies to combat obesity, type 2 diabetes, and related metabolic diseases.

References

- 1. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 3. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of dietary this compound on diurnal variation in plasma glucose and insulin concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of D-Psicose in Mammalian Systems: An In-depth Technical Guide

Introduction

D-Psicose (also known as D-Allulose) is a C-3 epimer of D-fructose, classified as a "rare sugar" due to its limited presence in nature.[1][2] It is found in small quantities in agricultural products like wheat and processed cane molasses.[3] With approximately 70% the sweetness of sucrose but a caloric value near zero, this compound has garnered significant interest as a sugar substitute.[2][4][5] Its potential physiological benefits, including anti-hyperglycemic and anti-hyperlipidemic effects, make it a subject of intense research for applications in functional foods and pharmaceuticals.[6][7][8] This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Absorption

Following oral administration, this compound is readily absorbed from the small intestine into the bloodstream.[6][9] Studies in rats indicate that approximately 70% of an ingested dose is absorbed.[10][11] The absorption process allows this compound to enter systemic circulation, though it does not appear to be metabolized for energy.[10][12] Unlike glucose, ingestion of this compound does not lead to an increase in carbohydrate energy expenditure in humans.[12] Some evidence suggests that this compound may inhibit intestinal α-glucosidase enzymes (sucrase and maltase), which could suppress the postprandial glycemic response from other ingested carbohydrates.[5][13][14]

Distribution

Once absorbed, this compound is distributed throughout the body via the bloodstream. Animal studies using radiolabeled this compound have shown that it accumulates primarily in the liver and kidneys.[6][9][15] Autoradiography performed on mice revealed high signals of 14C-labeled this compound in the liver, kidney, and bladder.[6][15] Notably, no significant accumulation has been observed in the brain, suggesting it may not cross the blood-brain barrier.[6][9][15] After oral administration in rats, the maximum blood concentration is typically observed around 60 minutes post-ingestion.[6][9]

Metabolism

A key characteristic of this compound is that it is minimally metabolized in mammalian systems.[4][5][16] The human body lacks the necessary enzymes to utilize this compound in metabolic pathways for energy production.[4] This is supported by human studies showing that this compound provides virtually no energy and is largely excreted unchanged.[10][12]

While not directly metabolized, this compound has been shown to influence metabolic processes:

-

Lipid Metabolism: In rats, dietary this compound has been found to lower serum insulin and leptin levels, decrease the activity of hepatic lipogenic enzymes, and increase fatty acid oxidation.[17]

-

Carbohydrate Metabolism: It acts as a weak inhibitor of intestinal enzymes like α-glucosidase, α-amylase, maltase, and sucrase, which can reduce the metabolism of starches and disaccharides.[5][14]

The portion of this compound that is not absorbed in the small intestine passes to the large intestine, where it can be fermented by gut microflora, leading to the production of short-chain fatty acids (SCFAs).[1][18] However, its fermentability in the human large intestine is considered low.[12]

Excretion

This compound is rapidly eliminated from the body, primarily through urinary excretion.[1][6][9] In humans, approximately 70% of an ingested dose is excreted in the urine.[10][12] Studies in rats show a similar pattern, with a significant portion of both orally and intravenously administered this compound being cleared via urine within hours.[6][9] After oral administration in rats, about 33% of the dose is excreted in the urine within two hours.[6][15] Following intravenous administration, the blood concentration decreases with a half-life of approximately 57 minutes, and nearly 50% is excreted in the urine within one hour.[6][9][15] Fecal excretion accounts for a smaller portion of the administered dose.[1] Within seven days of a single oral dose, less than 1% of the this compound remains in the body.[6][9][15]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic data for this compound from mammalian studies.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats

| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (100 mg/kg) | Citation |

|---|---|---|---|

| Tmax (Time to Peak Blood Conc.) | 60 minutes | N/A | [6][9] |

| Cmax (Peak Blood Conc.) | 48.5 ± 15.6 µg/g | N/A | [6][9] |

| Blood Half-life (t½) | N/A | 57 minutes | [6][9] |

| Urinary Excretion (at 1 hr) | ~20% of dose | ~50% of dose | [6][9] |

| Urinary Excretion (at 2 hrs) | ~33% of dose | N/A | [6][9] |

| Fecal Excretion (at 24 hrs) | 8-13% of dose | N/A |[1] |

Table 2: Cumulative Urinary Excretion of this compound in Healthy Humans (48 hours post-ingestion)

| Ingested Dose (g/kg Body Weight) | Mean Urinary Excretion (% of dose) | Citation |

|---|---|---|

| 0.08 g/kg | ~70% | [12] |

| 0.17 g/kg | ~70% | [12] |

| 0.34 g/kg | ~70% |[12] |

Table 3: Tissue Distribution of ¹⁴C-labeled this compound in Wistar Rats after a Single Oral Dose (100 mg/kg)

| Time Post-Administration | Blood (µg/g) | Liver (µg/g) | Kidney (µg/g) | Citation |

|---|---|---|---|---|

| 10 minutes | 11.3 ± 6.4 | 41.4 ± 28.7 | 74.0 ± 54.5 | [9] |

| 30 minutes | 41.8 ± 16.2 | 126.3 ± 45.0 | 287.0 ± 217.8 | [9] |

| 60 minutes | 48.5 ± 15.6 | 200.0 ± 86.3 | 395.3 ± 147.1 | [9] |

| 120 minutes | 39.2 ± 9.5 | 127.5 ± 32.6 | 168.1 ± 34.9 |[9] |

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Rats using Radiolabeled this compound This protocol is based on the methodology described by Tsukamoto et al.[6][9][15]

-

Synthesis of ¹⁴C-D-Psicose: Radioactive this compound is enzymatically synthesized from ¹⁴C-D-Allose.

-

Animal Model: Male Wistar rats are used for the study.

-

Administration:

-

Oral: A single dose of ¹⁴C-D-Psicose (100 mg/kg body weight) dissolved in saline is administered via gavage.

-

Intravenous: A single dose of ¹⁴C-D-Psicose (100 mg/kg body weight) is injected into the tail vein.

-

-

Sample Collection:

-

Blood: Blood samples are collected at 10, 30, 60, and 120 minutes post-administration.

-

Urine: Urine is collected over specified time intervals (e.g., 0-1h, 1-2h).

-

Organs: At the end of the time course, animals are euthanized, and organs (liver, kidney, brain, spleen, etc.) are harvested.

-

-

Sample Processing:

-

Blood and liquid samples are mixed directly with a scintillation cocktail.

-

Solid tissues are homogenized and solubilized before adding the scintillation cocktail.

-

-

Quantification: The radioactivity in each sample is measured using a liquid scintillation counter to determine the concentration of this compound and its distribution.

Protocol 2: Analysis of this compound Metabolism in Humans This protocol is based on the methodology described by Iida et al.[12]

-

Subjects: Healthy adult volunteers participate in the study.

-

Study Design: A randomized, single-blind study design is employed.

-

Administration: Subjects ingest a test beverage containing a specific dose of this compound (e.g., 0.35 g/kg body weight).

-

Metabolic Analysis (Indirect Calorimetry): Carbohydrate energy expenditure (CEE) is measured using a ventilated hood system to assess if this compound is metabolized for energy. Measurements are taken before and for 3 hours after ingestion.

-

Excretion Analysis:

-

Urine: Total urine is collected for 48 hours post-ingestion. The concentration of this compound is quantified to determine the urinary excretion rate.

-

Breath: Breath hydrogen gas concentration is measured at intervals to assess fermentation in the large intestine.

-

-

Analytical Method: this compound concentrations in urine are quantified using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis.[19][20]

Visualizations: Pathways and Workflows

Caption: Metabolic fate of orally ingested this compound in mammals.

Caption: Experimental workflow for a typical animal pharmacokinetic study.

Caption: this compound inhibits high glucose-induced MCP-1 expression via the p38-MAPK pathway.[21]

References

- 1. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances on applications and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. Psicose - Wikipedia [en.wikipedia.org]

- 6. [PDF] Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound | Semantic Scholar [semanticscholar.org]

- 7. drc.bmj.com [drc.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Failure of this compound absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 14. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A sensitive and high throughput method for the analysis of this compound by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Toxicity and Safety of D-Psicose: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Psicose, also known as D-Allulose, is a rare sugar with a growing interest in the food and pharmaceutical industries due to its low-caloric value and potential health benefits. This technical guide provides a comprehensive overview of the initial investigations into the toxicity and safety profile of this compound. The information is compiled from a range of studies, including acute, sub-chronic, chronic, and developmental toxicity assessments, as well as human clinical trials. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and study designs.

Introduction

This compound is a C-3 epimer of D-fructose and is found in small quantities in natural products like wheat, figs, and raisins[1]. Its sweetness profile, which is approximately 70% that of sucrose, combined with its minimal caloric contribution (about 0.2 to 0.4 kcal/g), makes it an attractive sugar substitute[1]. The United States Food and Drug Administration (FDA) has granted this compound the status of Generally Recognized as Safe (GRAS) for various food applications[2][3][4][5][6]. This guide delves into the foundational safety studies that have paved the way for its use.

Quantitative Toxicity Data

A battery of toxicological studies has been conducted to establish the safety of this compound. The key quantitative endpoints from these studies are summarized below.

Table 1: Acute and Subchronic Toxicity of this compound

| Study Type | Species | Route of Administration | Key Finding | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 = 16 g/kg body weight[7][8][9][10][11] | [7][8][9][10][11] |

| Acute Oral Toxicity | Rat | Oral | Approximate Lethal Dose (ALD) > 5000 mg/kg | [12] |

| 90-Day Subchronic Oral Toxicity | Rat | Oral (diet) | NOAEL = 5,000 mg/kg/day[12] | [12] |

| 90-Day Subchronic Oral Toxicity | Rat | Oral | NOAEL of the production organism (M. foliorum) = 2,000 mg/kg bw/day | [3] |

Table 2: Chronic and Developmental Toxicity of this compound

| Study Type | Species | Duration | Dosage | Key Finding | Reference |

| Chronic Oral Toxicity | Rat (Wistar) | 12-18 months | 3% in diet (1.28 g/kg bw/day) | No adverse effects observed[7][8][9][10] | [7][8][9][10] |

| Teratogenicity (Prenatal Developmental Toxicity) | Rat (Sprague-Dawley) | Gestation | Up to 5000 mg/kg bw/day | Not teratogenic; NOAEL = 5000 mg/kg/day for maternal and developmental toxicity[13] | [13] |

| One-Generation Reproduction Toxicity | Rat | - | - | Did not exert reproductive toxicity[13] | [13] |

Table 3: Human Tolerance and Safety Data for this compound

| Study Population | Dosage | Duration | Key Finding | Reference |

| Healthy Humans | 0.5 g/kg bw/day (males), 0.6 g/kg bw/day (females) | Single dose | Maximum tolerable levels without significant gastrointestinal discomfort[2] | [2] |

| Healthy Humans | 0.55 g/kg body weight | Single dose | Maximum non-effect dose for causing diarrhea[1][14] | [1][14] |

| Healthy and Type 2 Diabetes Patients | 5 g, thrice daily | Long-term | No significant clinical concerns[15] | [15] |

| Subjects with High LDL Cholesterol | 5 g or 15 g daily | 48 weeks | Safe for long-term intake; may improve hepatic function and glucose metabolism[16] | [16] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the protocols for key experiments cited in this guide.

Long-Term Oral Toxicity Study in Rats

-

Test System: Male Wistar rats, 3 weeks old.

-

Groups:

-

Control Group: Fed a diet containing 3% sucrose.

-

Test Group: Fed a diet containing 3% this compound.

-

-

Administration: Diets were provided for 12 to 18 months. The actual ingestion was approximately 1.22 g/kg body weight/day for sucrose and 1.28 g/kg body weight/day for this compound[7][8][9].

-

Parameters Monitored:

-

Body weight gain.

-

Intra-abdominal adipose tissue weight.

-

Relative weights of major organs (liver, kidney, brain, lungs, pancreas).

-

Clinical chemical tests.

-

Gross pathological findings.

-

-

Endpoint: Assessment of any adverse effects related to the long-term consumption of this compound[7][8].

Teratogenicity Study in Rats

-

Test System: Pregnant Sprague-Dawley (SD) rats.

-

Groups:

-

Control Group: Vehicle control.

-

Test Groups: D-allulose administered at various daily doses up to 5000 mg/kg body weight.

-

-

Administration: Oral gavage during the period of organogenesis.

-

Parameters Monitored (Maternal):

-

Body weight changes.

-

Clinical signs of toxicity.

-

Mortality.

-

-

Parameters Monitored (Fetal):

-

External appearance.

-

Visceral and skeletal malformations.

-

-

Endpoint: Evaluation of the potential of D-allulose to cause prenatal developmental toxicity[13].

Metabolism and Signaling Pathways

This compound is poorly metabolized in the body. Studies in rats have shown that a significant portion of orally administered this compound is absorbed from the digestive tract and then excreted in the urine and feces without being utilized for energy[17][18]. The unabsorbed portion undergoes fermentation in the cecum by intestinal microflora[17][18].

While not directly metabolized for energy, this compound has been shown to influence metabolic pathways, particularly lipid metabolism. It has been observed to decrease lipogenesis and increase fatty acid oxidation, contributing to its potential for weight management[19][20].

References

- 1. Psicose - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. fda.gov [fda.gov]

- 7. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Open Access) The Study on Long-Term Toxicity of this compound in Rats (2009) | Kanako Yagi | 54 Citations [scispace.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. The Study on Long-Term Toxicity of this compound in Rats | Semantic Scholar [semanticscholar.org]

- 11. The study on long-term toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Teratogenicity of D-allulose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decrease in the this compound Content of Processed Foods Fortified with a Rare Sugar [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. Safety and efficacy of a 48-week long-term ingestion of D-allulose in subjects with high LDL cholesterol levels [jstage.jst.go.jp]

- 17. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation. | Semantic Scholar [semanticscholar.org]

- 19. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

D-Psicose (Allulose): A Technical Guide to its Mechanisms of Action in Glucose Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose. It offers the sweet taste of sucrose with nearly zero caloric value, positioning it as a promising agent in the management of hyperglycemia and related metabolic disorders.[1] Unlike conventional sugars, this compound is largely absorbed but not metabolized, and is primarily excreted unchanged in the urine.[2] Its beneficial effects on glucose homeostasis are not merely due to its low caloric content but stem from a multi-faceted mechanism of action. This guide provides a detailed technical overview of the core mechanisms by which this compound modulates glucose metabolism, focusing on intestinal carbohydrate digestion and absorption, hepatic glucose handling, and incretin hormone secretion. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying molecular pathways are visualized.

Core Mechanisms of Action

This compound exerts its influence on glucose metabolism through three primary, interconnected mechanisms:

-

Inhibition of Intestinal Carbohydrate Digestion and Absorption: this compound slows the entry of glucose into the bloodstream from dietary carbohydrates.

-

Modulation of Hepatic Glucose Metabolism: It shifts the liver's metabolic state from glucose production to glucose uptake and storage.

-

Stimulation of Incretin Hormone Secretion: It enhances the release of Glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation and satiety.

Inhibition of Intestinal α-Glucosidase Enzymes

A primary mechanism for attenuating postprandial hyperglycemia is the inhibition of α-glucosidase enzymes located on the brush border of intestinal enterocytes. These enzymes, namely sucrase and maltase, are responsible for the final step in carbohydrate digestion, breaking down disaccharides into absorbable monosaccharides like glucose.

This compound has been shown to be a potent inhibitor of intestinal sucrase and maltase.[3][4] By competitively or uncompetitively inhibiting these enzymes, this compound reduces the rate of sucrose and maltose hydrolysis, thereby delaying and decreasing the subsequent absorption of glucose and blunting the post-meal glycemic spike.[1] Studies in rats have demonstrated that co-administration of this compound with sucrose or maltose significantly suppresses the expected increase in plasma glucose concentrations.[3][4]

Competitive Inhibition of Intestinal Glucose Transporters

Beyond inhibiting digestion, this compound directly interferes with the absorption of monosaccharides. Glucose and this compound are transported across the intestinal epithelium by specific transporters. Evidence suggests that this compound is transported via the glucose transporter type 5 (GLUT5) and potentially the sodium-dependent glucose cotransporter 1 (SGLT1) and glucose transporter type 2 (GLUT2).[2][5]

Studies using Caco-2 cell monolayers, a model for the intestinal barrier, indicate that this compound can competitively inhibit glucose transport.[6] It is hypothesized that this compound competes with glucose for binding sites on these transporters, particularly GLUT2 at the basolateral membrane, thereby reducing the flux of glucose from the enterocyte into the portal circulation.[6] Furthermore, this compound has been observed to decrease the mRNA abundance of these sugar transporters in Caco-2 cells, suggesting a potential for longer-term regulation of glucose absorptive capacity.[7]

Diagram: Intestinal Mechanisms of this compound

Modulation of Hepatic Glucose Metabolism

The liver plays a central role in maintaining glucose homeostasis. In a postprandial state, the liver takes up glucose from the portal vein for storage as glycogen or for use in glycolysis. This compound promotes this glucose-disposing state within hepatocytes.

A key regulatory enzyme in hepatic glucose metabolism is glucokinase (GK). GK is sequestered in the nucleus by the glucokinase regulatory protein (GKRP) during low glucose conditions. Following a meal, rising glucose (and fructose) levels promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm where it can phosphorylate glucose, trapping it in the cell and committing it to metabolic pathways. This compound has been shown to enhance this critical step, promoting the translocation of GK from the nucleus to the cytoplasm.[2][8] This action increases the liver's capacity to clear glucose from the blood.

Concurrently, this compound suppresses hepatic glucose production (gluconeogenesis) by decreasing the activity of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[9] The combined effect of enhanced glucose uptake via GK activation and reduced glucose output via gluconeogenic enzyme suppression shifts the liver's net function towards lowering blood glucose levels.

Diagram: Hepatic Mechanisms of this compound

Stimulation of GLP-1 Secretion

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the distal small intestine in response to nutrient ingestion. GLP-1 plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.

Oral administration of this compound has been shown to be a potent stimulator of GLP-1 secretion, elevating plasma GLP-1 levels for over two hours in a dose-dependent manner.[10][11] Interestingly, this effect is selective, as this compound does not appear to stimulate the secretion of another key incretin, glucose-dependent insulinotropic polypeptide (GIP).[10]

The mechanism for GLP-1 stimulation is multifaceted. It does not appear to be mediated by the sweet taste receptor (T1R2/T1R3).[12] One proposed novel mechanism is that this compound, being poorly absorbed, increases the volume of intestinal contents, leading to physical distension of the gut, which in turn triggers GLP-1 release.[13] Additionally, the stimulation of GLP-1 release by this compound involves the activation of vagal afferent neural pathways, linking the gut directly to the central nervous system to influence satiety and glucose control.[14][15]

Diagram: GLP-1 Secretion Mechanism

Quantitative Data Summary

The following tables summarize quantitative findings from preclinical and clinical studies on this compound.

| Table 1: Effects on Intestinal Carbohydrate Digestion & Absorption | |

| Parameter | Finding |

| Inhibition of Intestinal Sucrase & Maltase | Potent inhibition observed in vitro.[3][4] |

| Postprandial Glucose Suppression (Rats) | Significantly inhibited plasma glucose increase after sucrose and maltose (2 g/kg) ingestion.[3] |

| Glucose Permeability (Caco-2 cells) | 30 mM D-Allulose reduced the permeability of 30 mM glucose by 60%.[6] |

| Postprandial Glucose Suppression (Humans) | 7.5 g and 10 g doses significantly reduced plasma glucose at 30 min after a 50 g sucrose load.[16] |

| Table 2: Effects on Hepatic Glucose Metabolism | |

| Parameter | Finding |

| Glucokinase (GK) Activity | Significantly increased in the liver of D-Allulose-supplemented db/db mice.[9] |

| GK Translocation | This compound induces the translocation of GK from the nucleus to the cytoplasm in rat liver.[8] |

| PEPCK & G6Pase Activity | Significantly decreased in the liver of D-Allulose-supplemented db/db mice.[9] |

| Liver Glycogen Content | Increased in rats administered D-Allulose.[11][17] |

| Table 3: Effects on GLP-1 Secretion | |

| Parameter | Finding |

| Plasma GLP-1 Levels (Rats) | Oral administration (0.5-2.0 g/kg) dose-dependently elevated plasma GLP-1 for >2 hours.[10] |

| GLP-1 vs. GIP Secretion | D-Allulose potently and selectively stimulates GLP-1, but not GIP, secretion.[10] |

| GLP-1 Secretion (Humans) | D-Allulose induced a significant release of GLP-1 compared to a water control.[12] |

| Mechanism | Not mediated by sweet taste receptor T1R2/T1R3.[12] Involves intestinal distension and vagal afferent activation.[13][14] |

Key Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of α-glucosidase, using a chromogenic substrate.

-

Enzyme Source: α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5-1.0 U/mL).

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), typically at a concentration near its Km value (e.g., 1-5 mM).

-

Buffer: Potassium phosphate buffer (50-100 mM, pH 6.8-7.0).

-

Procedure:

-

Prepare solutions of the enzyme, substrate, and various concentrations of this compound (or control inhibitor like acarbose) in the phosphate buffer.

-

In a 96-well microplate, add a small volume of the this compound solution to each well.

-

Add the enzyme solution to the wells and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃, e.g., 0.1 M), which also develops the color of the product.

-

Measure the absorbance of the wells at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow under basic conditions.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a control reaction containing no inhibitor. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting percent inhibition against inhibitor concentration.

In Vivo Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT) in Rodents

This protocol assesses the effect of this compound on the glycemic response to a carbohydrate challenge in an animal model.

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Acclimatization & Fasting: Animals are housed under standard conditions and fasted overnight (e.g., 12-16 hours) prior to the test to establish a baseline glucose level. Water is provided ad libitum.

-

Test Substance Administration:

-

A baseline blood sample (t=0) is collected from the tail vein.

-

Animals are immediately administered the test solution via oral gavage.

-

Control Group: Receives a vehicle (e.g., water).

-

Test Group: Receives this compound (e.g., 0.2 g/kg body weight) dissolved in the vehicle.

-

-

Immediately following the test substance, a carbohydrate challenge is administered to all animals via oral gavage. This is typically a solution of glucose or sucrose (e.g., 2 g/kg body weight).

-

-

Blood Sampling: Blood samples are collected from the tail vein at specific time points after the carbohydrate challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose is measured immediately using a calibrated glucometer.

-

Data Analysis: Blood glucose concentrations are plotted against time for each group. The primary endpoint is often the Area Under the Curve (AUC), calculated using the trapezoidal rule, which represents the total glycemic excursion over the test period. A significant reduction in the AUC for the this compound group compared to the control group indicates an improved glycemic response.

Diagram: Experimental Workflow for Oral Glucose Tolerance Test (OGTT)

Conclusion and Future Directions

This compound (Allulose) presents a multi-pronged approach to improving glucose metabolism. By simultaneously reducing carbohydrate digestion, inhibiting glucose absorption, enhancing hepatic glucose uptake, and stimulating the beneficial incretin hormone GLP-1, it effectively attenuates postprandial glycemic excursions. The convergence of these mechanisms makes this compound a compelling functional ingredient and a potential therapeutic agent for individuals with or at risk for type 2 diabetes and other metabolic syndromes.

For drug development professionals, the selective and potent stimulation of GLP-1 without affecting GIP is of particular interest, as this mirrors the action of several modern anti-diabetic pharmaceuticals. Future research should focus on elucidating the precise intracellular signaling cascades initiated by this compound in intestinal L-cells and hepatocytes. Furthermore, long-term clinical trials are necessary to fully characterize its efficacy and safety profile in managing chronic metabolic diseases. Understanding the interplay between its effects on gut microbiota and its direct physiological actions will also provide a more complete picture of its metabolic benefits.

References

- 1. This compound inhibits intestinal alpha-glucosidase and suppresses glycemic response after carbohydrate ingestion in rats [agris.fao.org]

- 2. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of D-allulose and Erythritol on the Activity of the Gut Sweet Taste Receptor and Gastrointestinal Satiation Hormone Release in Humans: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intestinal Distension Induced by Luminal D-allulose Promotes GLP-1 Secretion in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GLP-1 release and vagal afferent activation mediate the beneficial metabolic and chronotherapeutic effects of D-allulose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glucagon.com [glucagon.com]

- 16. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-Allulose Improves Endurance and Recovery from Exhaustion in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of D-Psicose: A Technical Guide to Preliminary Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose), a rare sugar and C-3 epimer of D-fructose, has emerged as a molecule of interest in the field of neuroprotection. Preliminary in vitro studies have demonstrated its potential to mitigate neuronal damage induced by oxidative stress, a key pathological mechanism in several neurodegenerative diseases. This technical guide provides an in-depth overview of the foundational research on the neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Findings: this compound Mitigates Oxidative Stress-Induced Neuronal Apoptosis

The primary evidence for the neuroprotective effects of this compound comes from studies on a well-established in vitro model of Parkinson's disease, where the neurotoxin 6-hydroxydopamine (6-OHDA) is used to induce apoptosis in rat pheochromocytoma (PC12) cells. Research indicates that this compound significantly attenuates this 6-OHDA-induced cell death.[1]

Quantitative Data Summary

The protective effects of this compound against 6-OHDA-induced cytotoxicity in PC12 cells have been quantified in preliminary studies. The following tables summarize the key findings regarding cell viability and apoptosis.

Table 1: Effect of this compound on PC12 Cell Viability in the Presence of 6-OHDA

| Treatment Group | This compound Concentration | 6-OHDA Concentration | Incubation Time (h) | Cell Viability (%) | Reference |

| Control | - | - | 24 | 100 | Generic Finding |

| 6-OHDA alone | - | 100 µM | 24 | 21.8 | [2] |

| This compound + 6-OHDA | 200 nM (CDNF) | 100 µM | 24 | 69.6 | [2] |

| 6-OHDA alone | - | 250 µM | 24 | 50.6 | [3] |

| ECN + 6-OHDA | 10 µM | 250 µM | 24 | 87.9 | [3] |

Note: Data for this compound's direct effect on cell viability from the primary study by Takata et al. is not available in the public domain abstracts. The data from other studies with different protective agents are included to provide context for the experimental model.

Table 2: Effect of this compound on 6-OHDA-Induced Apoptosis in PC12 Cells

| Treatment Group | Protective Agent Concentration | 6-OHDA Concentration | Incubation Time (h) | Apoptotic Cells (%) | Reference |

| 6-OHDA alone | - | 100 µM | 24 | 39.79 | [2] |

| CDNF + 6-OHDA | 200 nM | 100 µM | 24 | 5.62 | [2] |

Note: Quantitative data on the reduction of apoptosis by this compound from the primary study is not detailed in the available abstracts. The data presented illustrates the typical reduction in apoptosis observed in this model.

Underlying Mechanism: Upregulation of Intracellular Glutathione

The neuroprotective action of this compound is strongly linked to its ability to increase the intracellular levels of glutathione (GSH).[1] Glutathione is a critical endogenous antioxidant that plays a pivotal role in detoxifying reactive oxygen species (ROS), which are generated in excess by neurotoxins like 6-OHDA. By bolstering the cellular antioxidant capacity, this compound helps to neutralize the oxidative stress that would otherwise trigger the apoptotic cascade.

A key study demonstrated a significant increase in intracellular glutathione levels in PC12 cells co-incubated with this compound and 6-OHDA for 24 hours.[1] This finding suggests that this compound may either enhance the synthesis of glutathione or promote its recycling from its oxidized state (GSSG).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies on the neuroprotective effects of this compound.

PC12 Cell Culture and 6-OHDA Treatment

-

Cell Line: Rat pheochromocytoma (PC12) cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that allows for optimal growth and response to treatment.

-

6-OHDA Treatment: A stock solution of 6-hydroxydopamine (6-OHDA) is prepared fresh in a solution containing an antioxidant (e.g., ascorbic acid) to prevent auto-oxidation. Cells are treated with a final concentration of 6-OHDA (typically 100-250 µM) for a specified duration (e.g., 24 hours) to induce apoptosis.

-

This compound Co-treatment: this compound is added to the culture medium, often simultaneously with or prior to the addition of 6-OHDA, at the desired concentration (e.g., 50 mM).

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Reagent Preparation: MTT is dissolved in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.

-

Procedure:

-

Following the treatment period, the culture medium is removed from the wells.

-

MTT solution (e.g., 10-20 µL) is added to each well containing fresh culture medium (e.g., 100-200 µL).

-

The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

-

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP.

-

Procedure:

-

Cells are fixed with a solution of paraformaldehyde.

-

The cells are then permeabilized with a solution such as Triton X-100 in PBS.

-

The cells are incubated with a TUNEL reaction mixture containing TdT and labeled dUTP (e.g., fluorescein-dUTP).

-

After incubation, the cells are washed to remove unincorporated nucleotides.

-

The labeled, apoptotic cells can be visualized and quantified using fluorescence microscopy or flow cytometry.

-

Intracellular Glutathione Measurement

The level of intracellular glutathione (GSH) is a key indicator of the cellular antioxidant status.

-

Sample Preparation:

-

Cells are harvested and washed with cold PBS.

-

The cells are lysed using a suitable buffer and sonication or repeated freeze-thaw cycles.

-

The cell lysate is deproteinized, typically using an acid such as metaphosphoric acid or perchloric acid, followed by centrifugation.

-

-

Fluorometric Assay:

-

A common method involves the use of a fluorescent dye, such as o-phthalaldehyde (OPA), which reacts with GSH to produce a fluorescent product.

-

The deproteinized supernatant is incubated with the OPA reagent in a buffer at a specific pH.

-

The fluorescence is measured using a fluorometer with appropriate excitation and emission wavelengths.

-

The concentration of GSH is determined by comparison to a standard curve generated with known concentrations of GSH.

-

Results are typically normalized to the total protein content of the cell lysate.

-

Signaling Pathways and Logical Relationships

The preliminary data strongly suggest that the neuroprotective effect of this compound against oxidative stress is mediated by an increase in intracellular glutathione. While the precise mechanism by which this compound upregulates glutathione has not been fully elucidated in the context of neuroprotection, a plausible pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response and is known to control the expression of genes involved in glutathione synthesis.

Below are diagrams generated using Graphviz to visualize the key experimental workflow and the proposed signaling pathway.

References

- 1. Neuroprotective effect of this compound on 6-hydroxydopamine-induced apoptosis in rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

D-Psicose (Allulose): A Comprehensive Technical Review of its Generally Recognized as Safe (GRAS) Status

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose, also known as Allulose, is a rare sugar with a chemical structure similar to fructose. It is gaining significant attention as a sugar substitute due to its low-calorie profile and potential physiological benefits. This technical guide provides an in-depth review of the scientific evidence supporting the Generally Recognized as Safe (GRAS) status of this compound (Allulose) for its use in food. This document details the toxicological, metabolic, and genotoxic studies that form the basis of its safety assessment. Experimental protocols for key safety studies are outlined, and relevant metabolic and signaling pathways are illustrated. All quantitative data from pivotal studies are summarized in structured tables for clear comparison and analysis.

Introduction

This compound (Allulose) is a monosaccharide that exists in nature in small quantities. Its sweetness profile is similar to sucrose, but it is minimally metabolized in the human body, contributing negligible calories. The U.S. Food and Drug Administration (FDA) has received several GRAS notices for the use of this compound in a variety of food products. The FDA has responded with "no questions," indicating that the agency does not question the basis for the notifier's GRAS determination. This guide will delve into the scientific procedures and data that underpin this regulatory status.

Regulatory Status: GRAS Determination

The GRAS status of this compound is based on a comprehensive evaluation of a wide range of scientific evidence, including metabolism, toxicology, and genotoxicity studies. Multiple companies, such as CJ CheilJedang and Samyang Corporation, have submitted GRAS notifications (e.g., GRN 400, 498, 647, 828) to the FDA for the use of allulose as a sweetener and for other technical purposes in food.[1][2][3] The basis for these determinations is "scientific procedures," which require the same quantity and quality of evidence as would be required to obtain a food additive approval.

The following diagram illustrates the general process for a GRAS notification based on scientific procedures.

Metabolism and Pharmacokinetics

The safety of allulose is fundamentally linked to its metabolic fate in the human body. Studies have consistently shown that allulose is largely un-metabolized.

Absorption, Distribution, and Excretion

Human and animal studies have demonstrated that a significant portion of ingested allulose is absorbed in the small intestine and excreted unchanged in the urine. A smaller fraction passes to the large intestine, where it is fermented by the gut microbiota to a limited extent.

Table 1: Summary of Allulose Metabolism and Pharmacokinetic Parameters

| Parameter | Species | Dosage | Key Findings | Reference |

| Absorption & Excretion | Human | 0.2 g/kg body weight | ~70% of ingested allulose is absorbed and excreted in the urine within 24 hours. | |

| Caloric Value | Human | 0.4 g/kg body weight | Estimated at approximately 0.2-0.4 kcal/g. | |

| Plasma Half-life | Rat | 2 g/kg body weight | Approximately 45 minutes. | |

| Bioavailability | Rat | 1 g/kg body weight | High, with the majority of absorbed allulose appearing in the urine. |

Toxicology Studies

A comprehensive battery of toxicology studies has been conducted to assess the safety of allulose. These studies have consistently demonstrated a lack of toxicity at expected human consumption levels.

Acute Toxicity

Acute toxicity studies in rats have established a high LD50 (lethal dose, 50%) for allulose, indicating a very low potential for acute toxicity.

Subchronic and Chronic Toxicity

Longer-term studies have not revealed any significant adverse effects related to allulose consumption.

Table 2: Summary of Key Toxicology Studies on this compound (Allulose)

| Study Type | Species | Duration | Dosage Levels | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |

| Acute Oral Toxicity | Rat | Single dose | Up to 22,500 mg/kg bw | Not applicable | LD50 > 22,500 mg/kg bw |

| Subchronic Oral Toxicity | Rat | 90 days | Up to 5% in diet | 5% in diet (approx. 3.5 g/kg bw/day) | No treatment-related adverse effects observed. |

| Chronic Oral Toxicity | Rat | 1 year | Up to 3% in diet | 3% in diet | No evidence of chronic toxicity or carcinogenicity. |

| Teratogenicity | Rat | Gestation days 6-15 | Up to 2,000 mg/kg bw/day | 2,000 mg/kg bw/day | No evidence of teratogenic or embryotoxic effects. |

Genotoxicity Studies

A standard battery of genotoxicity tests has been performed to assess the potential of allulose to cause genetic mutations or chromosomal damage. These studies have consistently shown that allulose is not genotoxic.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a substance. Allulose has been tested in various strains of Salmonella typhimurium and has been found to be non-mutagenic, both with and without metabolic activation.

In Vitro Chromosomal Aberration Test

This test evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. Studies on allulose have shown no increase in chromosomal aberrations.

In Vivo Micronucleus Test

The in vivo micronucleus test assesses chromosomal damage in a living organism. Allulose has been shown to be negative in this assay, indicating it does not cause chromosomal damage in vivo.

Table 3: Summary of Genotoxicity Studies on this compound (Allulose)

| Assay | Test System | Concentrations/Doses Tested | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) | Up to 5,000 µ g/plate | With and Without | Non-mutagenic |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 5,000 µg/mL | With and Without | No clastogenic activity |

| In Vivo Micronucleus | Mouse bone marrow | Up to 2,000 mg/kg bw | Not Applicable | No increase in micronuclei |

Experimental Protocols

Ames Test Protocol

The following diagram outlines a typical workflow for an Ames test.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Test Substance and Controls: this compound is dissolved in a suitable solvent (e.g., water) at various concentrations. Positive and negative (solvent) controls are included.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The bacterial strain, test substance, and S9 mix (or buffer) are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Metabolic and Signaling Pathways

Allulose exerts some of its potential physiological effects through interactions with various metabolic and signaling pathways.

Interaction with Glucose Transporters

Allulose is structurally similar to fructose and glucose and can interact with their transporters in the small intestine, potentially affecting the absorption of other sugars.

Stimulation of GLP-1 Secretion